6-Aminophthalide
Overview
Description
6-Aminophthalide, also known as 6-amino-1,3-dihydro-2-benzofuran-1-one, is an organic compound with the molecular formula C8H7NO2. It is a derivative of phthalide and contains an amino group at the sixth position of the phthalide ring.
Mechanism of Action
Mode of Action
It is known to be used as a starting material in reduction reactions . The interaction of 6-Aminophthalide with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
As the research progresses, we can expect to gain more insights into the downstream effects of these pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
It is known that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is recommended to use this compound only outdoors or in a well-ventilated area to avoid respiratory irritation . Furthermore, it should be stored in a well-ventilated place with the container kept tightly closed .
Biochemical Analysis
Biochemical Properties
It is known that it interacts with various enzymes, proteins, and other biomolecules in the context of proteomics research
Cellular Effects
Its safety data sheet indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . These effects suggest that 6-Aminophthalide may have significant impacts on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to participate in reduction reactions
Temporal Effects in Laboratory Settings
It is soluble in water at 1360 mg/L at 25°C , suggesting that it may be stable in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Aminophthalide can be synthesized through several methods. One common method involves the reduction of 6-nitroisoindolin-1(3H)-one using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. The reaction is typically carried out in methanol (MeOH) and stirred overnight under a hydrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route involving the reduction of 6-nitroisoindolin-1(3H)-one is likely scalable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-Aminophthalide undergoes various chemical reactions, including:
Reduction: The reduction of 6-nitroisoindolin-1(3H)-one to this compound.
Substitution: The amino group can participate in substitution reactions, forming derivatives such as 6-acetylamino-phthalide.
Common Reagents and Conditions
Reduction: Palladium on carbon (Pd/C) and hydrogen gas in methanol.
Substitution: Acetyl chloride in the presence of a base for acetylation reactions.
Major Products Formed
Reduction: this compound.
Substitution: 6-Acetylamino-phthalide.
Scientific Research Applications
6-Aminophthalide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-benzofuran-1(3H)-one: Similar structure with the amino group at the fifth position.
4-Aminophthalide: Amino group at the fourth position.
N-Aminophthalimide: Contains an amino group attached to the phthalimide ring
Uniqueness of 6-Aminophthalide
This compound is unique due to the position of the amino group on the phthalide ring, which can influence its reactivity and the types of derivatives that can be synthesized. This positional difference can lead to variations in biological activity and chemical properties compared to similar compounds .
Properties
IUPAC Name |
6-amino-3H-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJZDNKZJZUROE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)N)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205936 | |
Record name | 6-Aminophthalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40205936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57319-65-0 | |
Record name | 6-Aminophthalide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57319-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Aminophthalide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057319650 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 57319-65-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49585 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Aminophthalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40205936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-aminophthalide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.143 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 6-Aminophthalide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF6HH4UQR9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 6-aminophthalide particularly interesting in terms of its fluorescence properties?
A1: Unlike the non-fluorescent phthalide, introducing an amino group at the 6th position drastically alters its photophysical behavior. This modification leads to a new long-wavelength absorption band and strong fluorescence. [] This fluorescence stems from efficient and stable excited-state charge separation, making this compound sensitive to solvent polarity and proticity. [] These characteristics position this compound derivatives as potential fluorescent probes for studying molecular dynamics over extended periods. []
Q2: How does this compound interact with metal cations, and what are the implications of this interaction?
A2: this compound derivatives containing picolylamino groups demonstrate a unique "fluorescence on-off" response in the presence of transition metal cations, specifically Cu²⁺. [] This interaction highlights their potential as sensitive and selective metal cation sensors. []
Q3: Can you elaborate on the structural features of this compound and its significance?
A3: this compound, also known as 6-amino-3H-isobenzofuran-1-one, exists as a planar molecule. [] Its crystal structure reveals supramolecular double chains formed through N—H⋯O hydrogen bonds. [] These structural features contribute to its stability and influence its interactions with other molecules.
Q4: How can this compound be chemically modified, and what are the potential benefits of these modifications?
A4: this compound acts as a versatile building block for synthesizing various derivatives. For instance, it reacts with aldehydes to yield arylidene aminophthalides. [] Introducing specific functional groups can be strategically employed to fine-tune its fluorescence properties, metal-binding affinity, and other functionalities, broadening its potential applications. []
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